molecular formula C15H24O5 B1670584 双氢青蒿素 CAS No. 71939-50-9

双氢青蒿素

货号 B1670584
CAS 编号: 71939-50-9
分子量: 284.35 g/mol
InChI 键: BJDCWCLMFKKGEE-ISOSDAIHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroartemisinin (DHA) is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself. It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .


Synthesis Analysis

DHA is obtained by transforming the lactone moiety of artemisinin into a lactol during a reduction reaction, in the presence of different mild hydride-reducing agents, such as sodium borohydride . In addition, DHA–Coumarin hybrids were designed and synthesized for potential anti-neuroinflammatory agents .


Molecular Structure Analysis

Dihydroartemisinin contains total 47 bond(s); 23 non-H bond(s), 3 six-membered ring(s), 2 seven-membered ring(s), 2 ten-membered ring(s), 3 eleven-membered ring(s), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

DHA has been found to have a relatively low thermal stability and a multistep thermooxidation . It has been associated with a low oral bioavailability and a short half-life .


Physical And Chemical Properties Analysis

DHA is soluble in chloroform and acetone. It is slightly soluble in methanol or ethanol, and almost insoluble in water . Its melting point is between 145 and 150 degrees Celsius .

科学研究应用

糖尿病管理

DHA已被证明对2型糖尿病小鼠具有保护作用。它可降低空腹血糖 (FBG),改善胰岛素敏感性,并改善葡萄糖耐量。 此外,DHA 通过特定的分子途径促进肝脏葡萄糖代谢并抑制糖异生 .

癌症治疗

DHA 通过抑制细胞增殖、诱导细胞凋亡、阻止肿瘤转移和血管生成、增强免疫功能以及在癌细胞中触发自噬和内质网 (ER) 应激,表现出强大的抗癌作用 .

化疗增敏

研究发现,DHA 通过抑制特定信号通路抑制 P-糖蛋白 (P-gp) 的表达,可以使肝癌细胞对化疗敏感,从而逆转化疗耐药性 .

食管癌抑制

DHA 与失活同源物 2 相互作用蛋白 (DAB2IP) 一起,已被确定可抑制食管癌 (ESCA) 的肿瘤发生,突出了其作为抗癌和抗炎剂的潜力 .

肝癌治疗

使用网络药理学方法对 DHA 对人肝癌的有效性和潜在机制进行了研究,表明其作为治疗剂的潜力 .

抗肿瘤和抗炎

DHA 的抗肿瘤和炎症抑制机制仍在探索中。 了解 DHA 的遗传或蛋白质靶点可以解决当前实验研究和临床应用中的局限性和挑战 .

以上每个部分都详细介绍了双氢青蒿素在各种科学研究应用中的潜力,展示了其在各个医学领域的潜力。

双氢青蒿素对 2 型糖尿病小鼠的保护作用 双氢青蒿素:一种潜在的天然抗癌药物 关于双氢青蒿素的开放获取全文文章 双氢青蒿素抑制食管癌的肿瘤发生 双氢青蒿素对肝癌的靶点预测和潜在应用 双氢青蒿素:一种用于治疗疾病的潜在药物

作用机制

Target of Action

Dihydroartemisinin (DHA) is primarily used to treat malaria, and it targets the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, which is responsible for the majority of malaria cases worldwide . DHA has also been found to target a phosphorylated form of translationally controlled tumor protein (TCTP) in cancer cells .

Mode of Action

The proposed mechanism of action of DHA involves the cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite . This results in the inhibition of nucleic acid and protein synthesis in P. falciparum .

Biochemical Pathways

DHA affects several biochemical pathways. It causes severe oxidative stress by inducing excessive reactive oxygen species production . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . Furthermore, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Pharmacokinetics

DHA has a bioavailability of 12% and is metabolized in the liver . The terminal elimination half-life of DHA is about 4-11 hours . The clearance of DHA is slower than that of other drugs, with estimates ranging between 2-3 L/kg/hr . The steady-state volume of distribution is estimated to be between 0.39-0.87 L .

Result of Action

DHA has been shown to have significant antimalarial activity, curing slightly more patients than other antimalarial drugs and preventing further malaria infections for longer after treatment . In addition to its antimalarial effects, DHA has been found to exert anticancer effects through various molecular mechanisms, such as inhibiting proliferation, inducing apoptosis, inhibiting tumor metastasis and angiogenesis, promoting immune function, inducing autophagy and endoplasmic reticulum (ER) stress .

Action Environment

The efficacy and stability of DHA can be influenced by various environmental factors. For instance, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries . Furthermore, the transmission of malaria, which DHA is primarily used to treat, is influenced by environmental factors such as climate and altitude .

安全和危害

When handling DHA, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

Recent clinical studies suggest that DHA may be a safe and effective candidate for anti-tumor, anti-parasitic, anti-inflammatory and dermatological drugs . More phase II/III clinical trials of DHA on antiviral effects are needed .

属性

IUPAC Name

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCWCLMFKKGEE-ISOSDAIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021652
Record name Dihydroartemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71939-50-9
Record name Dihydroartemisinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71939-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroartemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARTENIMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A9O50735X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroartemisinin
Reactant of Route 2
Dihydroartemisinin
Reactant of Route 3
Dihydroartemisinin
Reactant of Route 4
Dihydroartemisinin
Reactant of Route 5
Dihydroartemisinin
Reactant of Route 6
Dihydroartemisinin

Q & A

Q1: How does dihydroartemisinin exert its antimalarial activity?

A1: While the exact mechanism is still debated, the prevailing theory suggests that dihydroartemisinin's endoperoxide bridge interacts with heme released during parasite hemoglobin digestion. [, , ] This interaction generates free radicals that alkylate essential parasite proteins, ultimately leading to parasite death. [, ] Additionally, studies suggest that dihydroartemisinin may not directly inhibit hemozoin formation, unlike quinoline antimalarials. []

Q2: Does dihydroartemisinin affect hemozoin formation like quinoline antimalarials?

A2: Research suggests that dihydroartemisinin does not inhibit hemozoin formation. Unlike quinolines, it cannot bind via π-π interactions with heme. [] This was demonstrated using the heme polymerization inhibitory activity (HPIA) and β-hematin inhibitory activity (BHIA) assays. []

Q3: Beyond its antimalarial activity, what other cellular processes does dihydroartemisinin influence?

A3: Dihydroartemisinin has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma, [] prostate cancer, [] and tongue squamous carcinoma cells. [] This apoptotic effect is often associated with increased expression of pro-apoptotic proteins like Bax and activation of caspases. [, , ] Additionally, dihydroartemisinin can influence cell cycle progression, for instance, by abrogating radiation-induced G2 arrest in HeLa cells. []

Q4: What is the molecular formula and weight of dihydroartemisinin?

A4: The molecular formula of dihydroartemisinin is C15H24O5, and its molecular weight is 284.35 g/mol.

Q5: Are there any specific spectroscopic data available for dihydroartemisinin?

A5: While specific spectroscopic data are not provided in the abstracts provided, dihydroartemisinin can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide information about the compound's structure, purity, and functional groups.

Q6: What formulation strategies are employed to enhance dihydroartemisinin's stability, solubility, or bioavailability?

A7: One strategy to improve the solubility and stability of dihydroartemisinin is the formation of inclusion complexes with beta-cyclodextrin. [] This method increases the aqueous solubility of the drug, potentially improving its bioavailability. [] Another approach involves incorporating dihydroartemisinin into liposomes, enhancing its delivery and potentially reducing cardiotoxicity. []

Q7: How is dihydroartemisinin absorbed, distributed, metabolized, and excreted (ADME)?

A8: Dihydroartemisinin is rapidly absorbed after oral administration. [] In malaria patients, it exhibits a lower clearance rate compared to healthy individuals. [] While specific metabolic pathways are not detailed in these abstracts, dihydroartemisinin is primarily metabolized in the liver. []

Q8: Are there differences in dihydroartemisinin pharmacokinetics between pregnant and non-pregnant women?

A9: Studies indicate no clinically significant differences in dihydroartemisinin pharmacokinetics between pregnant and non-pregnant women. [] Although, a more thorough analysis using population pharmacokinetic modeling is necessary for a comprehensive understanding. []

Q9: What in vitro models have been used to investigate the activity of dihydroartemisinin?

A11: Various human cancer cell lines, including lung adenocarcinoma (A549/CDDP), [] prostate cancer (PC-3), [] and tongue squamous carcinoma cells (CAL27), [] have been used to evaluate dihydroartemisinin's antitumor activity in vitro. Researchers utilize assays like MTT, colony formation assays, flow cytometry, and western blotting to assess cell viability, proliferation, apoptosis, and protein expression changes. [, , ]

Q10: What animal models have been employed to study dihydroartemisinin's efficacy?

A12: Mouse models are frequently used to assess the in vivo efficacy of dihydroartemisinin. For instance, researchers have utilized nude mice with xenograft tumors of human prostate cancer (PC-3) [] and human cholangiocarcinoma (QBC939) [] to evaluate the antitumor potential of dihydroartemisinin. These studies typically involve monitoring tumor growth, analyzing tumor tissues for markers of apoptosis and angiogenesis, and assessing the expression of proteins involved in tumor development and progression.

Q11: Has dihydroartemisinin been evaluated in clinical trials? What are the key findings?

A13: Yes, dihydroartemisinin, usually in combination with piperaquine, has been evaluated in clinical trials for malaria treatment and prevention. A study on pregnant women showed that intermittent preventive treatment with dihydroartemisinin-piperaquine was more effective than sulfadoxine-pyrimethamine in preventing malaria. [] Another trial in Uganda demonstrated that dihydroartemisinin-piperaquine was as effective as artemether-lumefantrine in treating uncomplicated malaria, with the added advantage of once-daily dosing and a longer prophylactic effect. []

Q12: Have any resistance mechanisms to dihydroartemisinin been identified?

A14: While dihydroartemisinin resistance is a growing concern, the specific mechanisms are complex and not fully elucidated. One study successfully created dihydroartemisinin-resistant strains of Plasmodium falciparum in vitro, suggesting that resistance can emerge under selective drug pressure. [] Another study found a correlation between dihydroartemisinin resistance and mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene. []

Q13: Is there evidence of cross-resistance between dihydroartemisinin and other antimalarial drugs?

A15: Yes, research suggests potential cross-resistance between dihydroartemisinin and other antimalarial drugs. One study in Papua New Guinea found that the efficacy of dihydroartemisinin-piperaquine against Plasmodium falciparum might be compromised due to pre-existing chloroquine resistance, implying a possible connection between chloroquine and piperaquine resistance mechanisms. [] Another study in Cambodia found that Plasmodium falciparum isolates resistant to mefloquine also displayed reduced sensitivity to dihydroartemisinin, highlighting the possibility of cross-resistance between these drugs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。